molecular formula C20H21NO2 B5755486 N-cycloheptylbenzo[e][1]benzofuran-2-carboxamide

N-cycloheptylbenzo[e][1]benzofuran-2-carboxamide

Cat. No.: B5755486
M. Wt: 307.4 g/mol
InChI Key: ZQAABKCWLROSGN-UHFFFAOYSA-N
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Description

N-cycloheptylbenzoebenzofuran-2-carboxamide is a synthetic organic compound belonging to the benzofuran class of heterocyclic compounds. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of N-cycloheptylbenzoebenzofuran-2-carboxamide makes it an interesting subject for research in various scientific fields.

Properties

IUPAC Name

N-cycloheptylbenzo[e][1]benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c22-20(21-15-8-3-1-2-4-9-15)19-13-17-16-10-6-5-7-14(16)11-12-18(17)23-19/h5-7,10-13,15H,1-4,8-9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQAABKCWLROSGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptylbenzoebenzofuran-2-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through a palladium-catalyzed C-H arylation reaction.

    Introduction of Cycloheptyl Group: The cycloheptyl group can be introduced through a transamidation reaction.

Industrial Production Methods

Industrial production of N-cycloheptylbenzoebenzofuran-2-carboxamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptylbenzoebenzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

N-cycloheptylbenzoebenzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cycloheptylbenzoebenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the aggregation of amyloid-beta peptides, which is relevant in the context of neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

    N-phenylbenzofuran-2-carboxamide: Similar structure but with a phenyl group instead of a cycloheptyl group.

    N-cyclohexylbenzofuran-2-carboxamide: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.

Uniqueness

N-cycloheptylbenzoebenzofuran-2-carboxamide is unique due to the presence of the cycloheptyl group, which may confer different steric and electronic properties compared to its analogs. This uniqueness can result in distinct biological activities and potential therapeutic applications.

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